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Compound of Interest

Compound Name:

4-(4-(2,3-dihydrobenzo(1,4)dioxin-

6-yl)-5-pyridin-2-yl-1H-imidazol-2-

yl)benzamide

Cat. No.: B1669709 Get Quote

Abstract
This document provides a comprehensive technical overview of the small molecule inhibitor

D4476. Initially identified as an inhibitor of the Transforming Growth Factor-beta (TGF-β) type I

receptor (ALK5), D4476 was subsequently characterized as a potent and selective inhibitor of

Casein Kinase 1 (CK1). This guide details the discovery and history of D4476, its mechanism

of action, and its selectivity profile. Furthermore, it provides detailed experimental protocols for

its use in biochemical and cell-based assays and discusses its application in signal

transduction research. This document is intended for researchers, scientists, and drug

development professionals interested in the use of D4476 as a chemical probe to investigate

cellular signaling pathways.

Discovery and History
The compound 4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-(pyridin-2-yl)-1H-imidazol-2-

yl)benzamide, now commonly known as D4476, first emerged in the scientific literature as part

of a series of potent inhibitors of the TGF-β type I receptor kinase, ALK5. Research published

in 2002 by Callahan and colleagues at GlaxoSmithKline described the discovery of a novel

class of imidazole-based inhibitors of ALK5, with D4476 being one of the compounds

synthesized and evaluated for its potential to block TGF-β signaling.
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Later, in 2004, a pivotal study by Rena and colleagues identified D4476 as a potent, cell-

permeant inhibitor of Casein Kinase 1 (CK1).[3] This research demonstrated that D4476 was a

more potent and selective inhibitor of CK1 than previously available tools, establishing its utility

in dissecting the physiological roles of this kinase family.[3] Subsequent profiling against a

larger panel of kinases by Bain and colleagues in 2007 further characterized its selectivity,

confirming its primary activity against CK1 while also noting its inhibitory effects on other

kinases at higher concentrations.[1][4][5] These seminal studies have positioned D4476 as a

valuable chemical probe for investigating CK1 and TGF-β signaling pathways.

Mechanism of Action
D4476 functions as an ATP-competitive inhibitor of both Casein Kinase 1 and ALK5. Its

inhibitory activity is achieved by binding to the ATP-binding pocket of these kinases, thereby

preventing the phosphorylation of their respective substrates. The dual activity of D4476

necessitates careful consideration when interpreting experimental results, as observed

phenotypes may be attributable to the inhibition of either or both signaling pathways.

Data Presentation
Kinase Selectivity Profile
The following table summarizes the in vitro inhibitory activity of D4476 against a panel of

protein kinases. The data is compiled from multiple studies to provide a comprehensive

overview of its selectivity.

Kinase Target IC50 (µM) Assay Conditions Reference

Casein Kinase 1

(CK1)
~0.3 Cell-free assay [3]

Casein Kinase 1δ

(CK1δ)
0.3 Cell-free assay Rena et al., 2004

ALK5 (TGF-βRI) ~0.5 Cell-free assay Callahan et al., 2002

SAPK2a/p38α >10 Cell-free assay [3]

Various other kinases >10 Kinase panel screen Bain et al., 2007
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Note: The precise IC50 values can vary depending on the specific assay conditions, such as

ATP concentration and substrate used.

Experimental Protocols
In Vitro Kinase Assay for CK1 Inhibition
This protocol is adapted from the methods described by Rena et al. (2004) for determining the

IC50 of D4476 against CK1δ.

Materials:

Recombinant human CK1δ (purified)

CK1 substrate peptide (e.g., RRKDLHDDEEDEAMSITA)

[γ-³²P]ATP

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)

D4476 stock solution (in DMSO)

Phosphocellulose paper (P81)

0.75% Phosphoric acid

Scintillation counter

Procedure:

Prepare a reaction mixture containing kinase assay buffer, the CK1 substrate peptide, and

recombinant CK1δ enzyme.

Add varying concentrations of D4476 (or DMSO as a vehicle control) to the reaction mixture

and pre-incubate for 10 minutes at 30°C.

Initiate the kinase reaction by adding [γ-³²P]ATP.

Incubate the reaction for a defined period (e.g., 20 minutes) at 30°C.
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Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose

paper.

Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-

³²P]ATP.

Quantify the incorporation of ³²P into the substrate peptide using a scintillation counter.

Calculate the percentage of kinase inhibition for each D4476 concentration relative to the

DMSO control.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay for Inhibition of FOXO1a
Phosphorylation
This protocol outlines a general method for assessing the effect of D4476 on the

phosphorylation of a downstream CK1 target, FOXO1a, in cultured cells, based on the work of

Rena et al. (2004).

Materials:

H4IIE hepatoma cells (or other suitable cell line)

Cell culture medium (e.g., DMEM)

Fetal bovine serum (FBS)

D4476 stock solution (in DMSO)

Insulin (or other relevant stimulus)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies: anti-phospho-FOXO1a (Ser322/325), anti-total FOXO1a

Secondary antibody (HRP-conjugated)
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Western blotting reagents and equipment

Procedure:

Plate cells and grow to a suitable confluency.

Serum-starve the cells for several hours to reduce basal signaling.

Pre-treat the cells with varying concentrations of D4476 (or DMSO control) for a specified

time (e.g., 1-2 hours).

Stimulate the cells with insulin for a short period (e.g., 15-30 minutes) to induce FOXO1a

phosphorylation.

Lyse the cells in lysis buffer and quantify the protein concentration.

Perform SDS-PAGE and Western blotting with the cell lysates.

Probe the membranes with anti-phospho-FOXO1a and anti-total FOXO1a antibodies.

Detect the signals using an appropriate HRP substrate and imaging system.

Quantify the band intensities to determine the effect of D4476 on FOXO1a phosphorylation.
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Caption: Experimental workflows for in vitro and cell-based assays with D4476.
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Caption: D4476 inhibits both TGF-β and CK1 signaling pathways.

Drug Development Context
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While D4476 has proven to be an invaluable research tool, its progression into preclinical and

clinical development has not been extensively reported in the public domain. The dual-

specificity of D4476 for both CK1 and ALK5 presents a challenge for its development as a

therapeutic agent, as it may lead to off-target effects. However, the scaffold of D4476 has

served as a foundation for the development of more selective inhibitors of both CK1 and ALK5.

For drug development professionals, D4476 represents a lead compound whose selectivity and

pharmacokinetic properties would require significant optimization for therapeutic applications.

Its primary value to the field remains its utility as a well-characterized chemical probe for target

validation and pathway elucidation in the early stages of drug discovery. There is no publicly

available information regarding formal preclinical toxicology or pharmacokinetic studies for

D4476.

Conclusion
D4476 is a versatile small molecule inhibitor with well-documented activity against both Casein

Kinase 1 and ALK5. Its discovery and subsequent characterization have provided researchers

with a powerful tool to investigate the roles of these kinases in a multitude of cellular

processes. This technical guide has summarized the key information regarding the history,

mechanism of action, and experimental application of D4476. By providing detailed protocols

and a comprehensive overview of its kinase selectivity, this document aims to facilitate the

effective use of D4476 in future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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